![molecular formula C15H24 B1238147 (1Z,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene](/img/structure/B1238147.png)
(1Z,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene
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Overview
Description
(1Z,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene is a natural product found in Nasutitermes triodiae, Tilesia baccata, and other organisms with data available.
Scientific Research Applications
Electrophilic Additions and π-Cyclization
Research demonstrates electrophilic additions to compounds similar to (1Z,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene, such as 1,5-dimethylcycloocta-1,5-diene, yielding syn-8-substituted 1,5-dimethylbicyclo octanes through π-cyclization and Wagner-Meerwein type rearrangements (Haufe, Wolf, & Schulze, 1986).
Synthesis of Insect Pheromones
The compound has applications in synthesizing analogs of insect pheromones. For example, a synthesis route leads to the racemic analog of the sex pheromone of pine sawflies, starting from a product of partial ozonolysis of 1,5-dimethylcycloocta-1Z, 5Z-diene (Odinokov, Akhmetova, & Savchenko, 2005).
Gas Phase Rearrangements
In the field of gas phase chemistry, studies have shown that similar compounds undergo rearrangements, such as a statistical distribution of hydrogen atoms in specific positions, demonstrating the compound's stability and reactivity under various conditions (Baumann & Dreiding, 1974).
Photochemical Formation
Photolysis of dienes, including compounds similar to the one , results in cyclization to specific propellane structures, highlighting potential applications in photochemical synthesis (Bishop & Landers, 1979).
Complex Synthesis and Characterization
Research into complex synthesis using similar compounds has led to the development of bis(μ-beta-diketonato)bis((1,2,5,6-eta)-1,5-dimethyl-1,5-cyclooctadiene)disilver complexes, indicative of potential applications in inorganic chemistry and materials science (Doppelt, Baum, & Ricard, 1996).
properties
Product Name |
(1Z,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene |
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Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1Z,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/b13-6-,14-9-/t15-/m0/s1 |
InChI Key |
XMRKUJJDDKYUHV-ZCGSDFCLSA-N |
Isomeric SMILES |
C/C/1=C/CC/C(=C\C[C@H](CC1)C(=C)C)/C |
SMILES |
CC1=CCCC(=CCC(CC1)C(=C)C)C |
Canonical SMILES |
CC1=CCCC(=CCC(CC1)C(=C)C)C |
synonyms |
germacrene A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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